m-Nitrobenzenesulfonate

Übersicht

Beschreibung

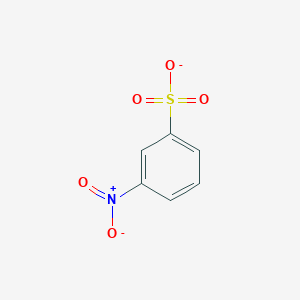

3-Nitrobenzene sulphonate is an organosulfur compound and a sulfonic acid derivative.

Wissenschaftliche Forschungsanwendungen

Textile Industry

- Dyeing and Printing : Sodium m-nitrobenzenesulfonate serves as a dye inhibitor for vat dyes and sulfur dyes. It acts as a color-forming protective agent during dyeing processes, improving the quality of dyed fabrics by preventing unwanted color interactions .

- Scouring Agent : It is employed in the scouring of cotton fabrics to remove impurities before dyeing, ensuring uniform dye uptake .

Electroplating

- Nickel Stripping : The compound is used as a nickel stripper in the electroplating industry, effectively removing nickel coatings without damaging the underlying substrate .

- Developing Agent : It acts as an auxiliary agent in electroplating processes, facilitating better metal deposition and surface quality .

Pharmaceutical Applications

Sodium this compound is utilized as a reagent in the synthesis of azetidinyl ketolides, which are effective against multidrug-resistant respiratory tract infections. This highlights its importance in developing new pharmaceutical compounds that address critical health challenges .

Remediation of Contaminated Water

Research indicates that sodium this compound can be effective in removing organic pollutants from water sources. Its application has been studied in various remediation projects aimed at reducing environmental contamination from industrial activities .

Chemical Oxidation Processes

The compound has been used as an oxidizing agent in several chemical processes, including those aimed at synthesizing complex organic molecules. Its effectiveness in facilitating oxidation reactions makes it valuable in both laboratory and industrial settings .

Case Study 1: Textile Application

A study demonstrated that using sodium this compound during the dyeing process significantly reduced color bleeding and improved fabric quality. Samples treated with the compound showed enhanced colorfastness compared to untreated samples, confirming its role as an effective dye inhibitor.

| Sample Type | Colorfastness Rating (1-5) | Treatment Method |

|---|---|---|

| Untreated Fabric | 2 | None |

| Treated Fabric | 4 | Sodium this compound |

Case Study 2: Electroplating Efficiency

In an electroplating efficiency study, parts stripped of nickel using sodium this compound showed no dimensional loss or damage to the substrate material. This case highlighted its efficacy as a non-destructive stripping agent.

| Substrate Material | Nickel Thickness (µm) | Stripping Time (min) | Dimensional Loss (%) |

|---|---|---|---|

| Copper | 10 | 5 | 0 |

| Aluminum | 8 | 10 | 0 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing m-nitrobenzenesulfonate derivatives, and how can reaction conditions be optimized for purity?

- Methodological Answer : The synthesis typically involves sulfonation of nitrobenzene derivatives using concentrated sulfuric acid or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form sodium this compound . Optimization includes controlling sulfonation temperature (60–80°C) to minimize byproducts like ortho/para isomers. Purity (>95%) is achieved via recrystallization in ethanol-water mixtures . Monitor reaction progress using thin-layer chromatography (TLC) with UV detection .

Q. How can spectroscopic techniques (NMR, IR) be applied to characterize this compound derivatives?

- Methodological Answer :

- ¹H NMR : The aromatic proton signals for this compound appear as a triplet (δ 8.2–8.4 ppm) due to meta-substitution, with splitting patterns distinguishing it from ortho/para isomers .

- IR : Key peaks include symmetric/asymmetric S=O stretching (1170 cm⁻¹ and 1360 cm⁻¹) and NO₂ stretching (1520 cm⁻¹) .

- Validate assignments using computational methods (e.g., DFT) to simulate spectra and resolve ambiguities .

Q. What safety protocols are critical when handling this compound compounds in the lab?

- Methodological Answer :

- Use PPE (gloves, goggles) due to irritant properties (R36/37/38) .

- Avoid inhalation of fine powders; work in a fume hood during sulfonation steps.

- Store in airtight containers away from reducing agents to prevent unintended redox reactions .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Conduct kinetic isotope effect (KIE) studies to determine whether the rate-limiting step involves bond cleavage (e.g., C-S vs. C-NO₂).

- Compare activation parameters (ΔH‡, ΔS‡) under varying solvents (polar aprotic vs. protic) to assess transition-state stabilization .

- Use computational modeling (e.g., DFT) to map potential energy surfaces and identify intermediates .

Q. What analytical strategies address discrepancies in environmental detection of this compound in wastewater?

- Methodological Answer :

- Employ solid-phase extraction (SPE) with C18 cartridges to concentrate samples, followed by LC-MS/MS for quantification (LOQ: 0.1 ppb) .

- Cross-validate results using isotope dilution (e.g., ¹³C-labeled internal standards) to correct matrix effects .

- Compare with certified reference materials (e.g., 3-Nitrodibenzofuran standards) to confirm detection specificity .

Q. How do substituents on the benzene ring influence the electrochemical reduction of this compound?

- Methodological Answer :

- Perform cyclic voltammetry (CV) in buffered electrolytes (pH 7–9) to study reduction potentials. Electron-withdrawing groups (e.g., -Cl) shift reduction peaks cathodically, while electron-donating groups (e.g., -OCH₃) show anodic shifts .

- Use rotating disk electrode (RDE) experiments to correlate substituent effects with diffusion-controlled currents.

Q. Data Analysis & Interpretation

Q. How should researchers reconcile conflicting spectral data (e.g., NMR vs. X-ray) for this compound derivatives?

- Methodological Answer :

- For crystalline samples, prioritize X-ray crystallography to resolve structural ambiguities (e.g., nitro group orientation) .

- If discrepancies persist, use dynamic NMR (DNMR) to assess rotational barriers around the sulfonate group at elevated temperatures .

Q. What statistical approaches are suitable for analyzing substituent effects on this compound’s physicochemical properties?

- Methodological Answer :

- Apply multivariate regression (e.g., Hammett σ constants) to correlate substituent electronic effects with properties like solubility or redox potential .

- Use principal component analysis (PCA) to cluster derivatives based on spectroscopic/thermodynamic datasets .

Environmental & Application-Oriented Questions

Q. What methodologies evaluate the environmental persistence of this compound in aquatic systems?

- Methodological Answer :

- Conduct OECD 301F biodegradation tests under aerobic conditions, monitoring sulfate and nitrate release via ion chromatography .

- Use QSAR models to predict half-life in water based on electronic parameters (e.g., LUMO energy) .

Q. How can this compound derivatives be functionalized for advanced materials (e.g., surfactants, ionic liquids)?

Eigenschaften

IUPAC Name |

3-nitrobenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO5S/c8-7(9)5-2-1-3-6(4-5)13(10,11)12/h1-4H,(H,10,11,12)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONMOULMPIIOVTQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4NO5S- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30904-40-6 | |

| Record name | 3-Nitrobenzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30904-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.